molecular formula C21H23N5O4S B2445223 2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097864-17-8

2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2445223
CAS RN: 2097864-17-8
M. Wt: 441.51
InChI Key: YZVUQOZUHNJBTD-UHFFFAOYSA-N
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Description

The compound “2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a benzofuran, a pyrazole, and a dihydropyridazinone .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The benzofuran ring provides a rigid, planar structure, while the piperidine ring introduces flexibility. The sulfonyl group is a good leaving group, which could be important in reactions involving this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The benzofuran ring is aromatic and thus relatively stable, but could potentially undergo electrophilic substitution reactions. The sulfonyl group could be replaced by nucleophiles in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of multiple polar groups (such as the sulfonyl group) could make it more soluble in polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on the synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole reveals the potential of these compounds in creating new antimicrobial agents. The study outlined various reactions leading to the formation of pyrazoles, isoxazoles, and pyrimidinethiones, suggesting a pathway for developing compounds with significant biological activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Anti-tumor Agents

The synthesis of benzopyranylamine compounds has been investigated for their anti-tumor activities, especially against human breast, CNS, and colon cancer cell lines. This study demonstrates the potential therapeutic applications of structurally complex molecules in oncology, highlighting the significance of structural variety for the development of novel anticancer agents (Jurd, 1996).

Structural Characterisation of Metal Complexes

A study on the interaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene leading to metal complexes underscores the importance of structural characterisation in understanding the chemical behavior and potential applications of novel compounds. This research provides insights into the design of metal complexes with specific properties for various scientific applications (Sousa et al., 2001).

Inhibition of Carbonic Anhydrase Isozymes

The study on the inhibition of human carbonic anhydrase isozymes with a new series of sulfonamides incorporating various moieties highlights the role of chemical compounds in medical research, particularly in designing inhibitors for specific enzymes. Such research is crucial for developing therapeutic agents targeting specific physiological processes (Alafeefy et al., 2015).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The specific hazards associated with this compound are not known from the available literature .

properties

IUPAC Name

2-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c27-21-5-4-20(25-10-1-9-22-25)23-26(21)15-16-6-11-24(12-7-16)31(28,29)18-2-3-19-17(14-18)8-13-30-19/h1-5,9-10,14,16H,6-8,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVUQOZUHNJBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

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